molecular formula C9H9NOS B8310915 5-Ethoxythieno[2,3-c]pyridine

5-Ethoxythieno[2,3-c]pyridine

Cat. No. B8310915
M. Wt: 179.24 g/mol
InChI Key: QESXXOZDVMZWEE-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A sealable vial was charged with 5-chlorothieno[2,3-c]pyridine (240 mg, 1.41 mmol), sodium ethoxide (557 mg, 7.78 mmol) and EtOH (6.5 mL). The reaction was heated in a microwave reactor at 175° C. for 2 h, then purified by ISCO chromatography (0 to 25% EtOAc:hexane) to afford 174 mg (69%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 8.69-8.70 (m, 1 H), 7.63 (d, J=5.6 Hz, 1 H), 7.20 (dd, J=5.6, 0.8 Hz, 1 H), 7.08 (d, J=0.8 Hz, 1 H), 4.39 (quartet, J=7.2 Hz, 2 H), 1.43 (t, J=7.2 Hz, 3 H); MS (ESI): 180.04 [M+H]+; HPLC tR=1.39 min (TOF: polar—3 min).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][S:8][C:5]2=[CH:6][N:7]=1.[O-:11][CH2:12][CH3:13].[Na+]>CCO>[CH2:12]([O:11][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][S:8][C:5]2=[CH:6][N:7]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
ClC=1C=C2C(=CN1)SC=C2
Name
Quantity
557 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by ISCO chromatography (0 to 25% EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C2C(=CN1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.